4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid
Overview
Description
It has high specificity for endothelin receptors, particularly endothelin receptor type A and endothelin receptor type B . This compound has shown significant potential in various pharmacological applications, especially in cardiovascular diseases.
Preparation Methods
The synthesis of L-754142 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic routes typically involve the use of organic solvents and reagents under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
L-754142 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with different functional groups.
Scientific Research Applications
L-754142 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of endothelin antagonists and their interactions with various receptors.
Biology: It is used to investigate the role of endothelin receptors in cellular processes and signaling pathways.
Mechanism of Action
L-754142 exerts its effects by specifically binding to endothelin receptors, particularly endothelin receptor type A and endothelin receptor type B. This binding inhibits the action of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and preventing vasoconstriction. The molecular targets and pathways involved include the inhibition of phosphatidyl inositol hydrolysis and the prevention of endothelin-1-induced contractions in vascular smooth muscle cells .
Comparison with Similar Compounds
L-754142 is unique in its high specificity and potency as an endothelin antagonist. Similar compounds include:
Bosentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Ambrisentan: A selective endothelin receptor type A antagonist used for similar therapeutic purposes.
Macitentan: A dual endothelin receptor antagonist with applications in treating pulmonary arterial hypertension.
Compared to these compounds, L-754142 has shown higher specificity and potency in preclinical studies, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H29NO8S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid |
InChI |
InChI=1S/C28H29NO8S/c1-4-5-19-14-21(28(31)32)9-12-23(19)37-26(20-8-13-24-25(15-20)36-16-35-24)27(30)29-38(33,34)22-10-6-18(7-11-22)17(2)3/h6-15,17,26H,4-5,16H2,1-3H3,(H,29,30)(H,31,32) |
InChI Key |
JPPYWKVKLSBQJM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3',4'-methylenedioxy-1-(2-propyl-4-carboxyphenoxy)-N-(4-isopropylphenylsulfonyl)benzene acetamide L 749329 L-749329 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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